1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene
Overview
Description
1-Bromo-3,5-bis(3,5-ditert-butylphenyl)benzene is an organic compound with the molecular formula C14H21Br. It is a brominated derivative of benzene, characterized by the presence of two tert-butyl groups at the 3 and 5 positions of the benzene ring, and a bromine atom at the 1 position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-bis(3,5-ditert-butylphenyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-di-tert-butylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-bis(3,5-ditert-butylphenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
1-Bromo-3,5-bis(3,5-ditert-butylphenyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl groups play a crucial role in its reactivity and stability. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its bulky tert-butyl groups provide steric hindrance, influencing the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-tert-butylbenzene
- 1-Bromo-2,4,6-tri-tert-butylbenzene
- 3,5-Di-tert-butylbenzyl bromide
- 1,3-Di-tert-butylbenzene
Uniqueness
1-Bromo-3,5-bis(3,5-ditert-butylphenyl)benzene stands out due to its unique combination of bromine and tert-butyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45Br/c1-31(2,3)26-14-24(15-27(20-26)32(4,5)6)22-13-23(19-30(35)18-22)25-16-28(33(7,8)9)21-29(17-25)34(10,11)12/h13-21H,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWKDWCVWZDUAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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